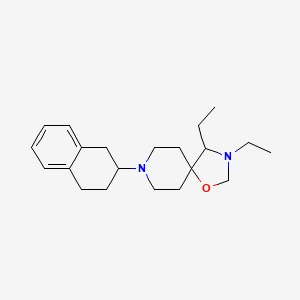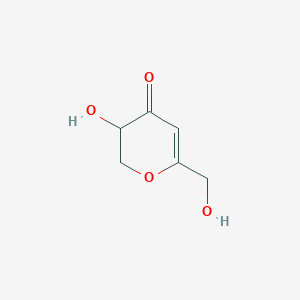
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one is a compound that belongs to the class of pyranones Pyranones are heterocyclic compounds containing a six-membered ring with one oxygen atom and a ketone group This specific compound is known for its unique structure, which includes hydroxyl groups at positions 3 and 6, and a hydroxymethyl group at position 6
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one can be achieved through several methods. One common approach involves the multicomponent reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and provides a high yield of the desired compound. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as crystallization or chromatography to obtain a high-purity product.
化学反応の分析
Types of Reactions
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of hydroxyl and hydroxymethyl groups, which can act as reactive sites.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the hydroxyl or hydroxymethyl groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various derivatives with different functional groups.
科学的研究の応用
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them . Additionally, the compound’s hydroxyl and hydroxymethyl groups can chelate metal ions, which may contribute to its biological activities .
類似化合物との比較
3-Hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one can be compared with other similar compounds, such as kojic acid and its derivatives. Kojic acid, which has a similar pyranone structure, is known for its skin-lightening and antioxidant properties . this compound is unique due to its specific hydroxyl and hydroxymethyl substitutions, which may enhance its reactivity and biological activities.
List of Similar Compounds
- Kojic acid
- 3-Hydroxy-6-methyl-2H-pyran-2-one
- 3-Hydroxy-2-(2-phenylethyl)pyridine
These compounds share structural similarities but differ in their functional groups and specific applications.
特性
分子式 |
C6H8O4 |
|---|---|
分子量 |
144.12 g/mol |
IUPAC名 |
3-hydroxy-6-(hydroxymethyl)-2,3-dihydropyran-4-one |
InChI |
InChI=1S/C6H8O4/c7-2-4-1-5(8)6(9)3-10-4/h1,6-7,9H,2-3H2 |
InChIキー |
JIBXVSFSACWYDE-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C=C(O1)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



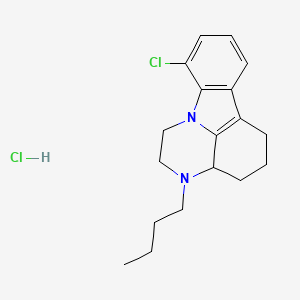
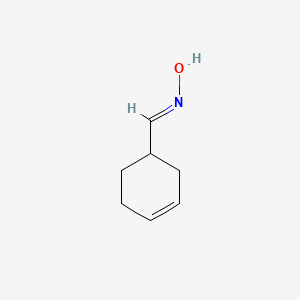
![3-Methyl-2,6-dihydroimidazo[1,2-c]quinazolin-5(3H)-one](/img/structure/B13805453.png)

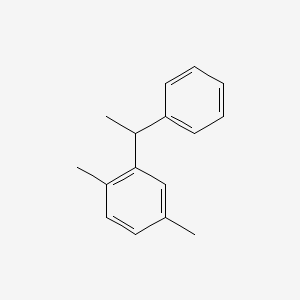
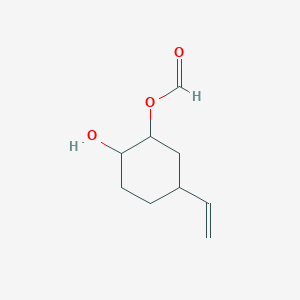
![(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole](/img/structure/B13805488.png)
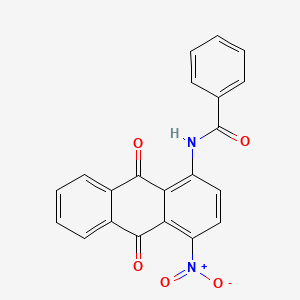
![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
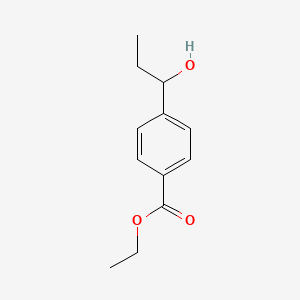
![Bicyclo[3.2.1]oct-6-ene-3-carboxylic acid](/img/structure/B13805506.png)

